molecular formula C17H17BrN2OS B12758617 1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine CAS No. 87566-50-5

1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine

Cat. No.: B12758617
CAS No.: 87566-50-5
M. Wt: 377.3 g/mol
InChI Key: SCHLIQMIINWFRZ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound features a unique structure with a brominated thienyl group and an oxazino ring fused to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, including the formation of the benzodiazepine core, introduction of the thienyl group, and bromination. Common reagents might include bromine, thienyl derivatives, and various catalysts to facilitate the reactions. Specific reaction conditions such as temperature, solvent, and time would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its effects on biological systems, such as its interaction with receptors or enzymes.

    Medicine: Potential therapeutic applications, such as developing new anxiolytic or sedative drugs.

    Industry: Use in the production of pharmaceuticals or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The brominated thienyl group and oxazino ring might contribute to its binding affinity and selectivity. Pathways involved could include modulation of GABAergic signaling, similar to other benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its calming effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Uniqueness

1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is unique due to its specific structural features, such as the brominated thienyl group and the oxazino ring

Properties

CAS No.

87566-50-5

Molecular Formula

C17H17BrN2OS

Molecular Weight

377.3 g/mol

IUPAC Name

7-(5-bromothiophen-2-yl)-9-methyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C17H17BrN2OS/c1-11-2-3-14-13(8-11)17(15-4-5-16(18)22-15)19-9-12-10-21-7-6-20(12)14/h2-5,8,12H,6-7,9-10H2,1H3

InChI Key

SCHLIQMIINWFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCOCC3CN=C2C4=CC=C(S4)Br

Origin of Product

United States

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